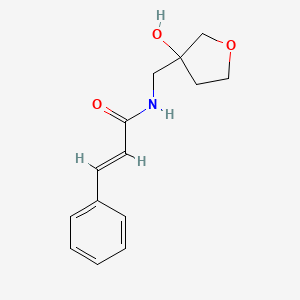

N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide

Description

N-((3-Hydroxytetrahydrofuran-3-yl)methyl)cinnamamide is a cinnamamide derivative featuring a hydroxytetrahydrofuran (THF) moiety linked via a methylene group to the amide nitrogen.

Properties

IUPAC Name |

(E)-N-[(3-hydroxyoxolan-3-yl)methyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c16-13(7-6-12-4-2-1-3-5-12)15-10-14(17)8-9-18-11-14/h1-7,17H,8-11H2,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWHHMMXZRVXOJB-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCC1(CNC(=O)/C=C/C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide typically involves the reaction of 3-hydroxytetrahydrofuran with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

Reduction: The cinnamamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether at low temperatures.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

N-(3-Nitrophenyl)cinnamamide ()

Structural Features :

Comparison :

- In contrast, the hydroxytetrahydrofuran group in the target compound introduces hydrogen-bonding capability, which may improve solubility.

- Bioactivity : Nitroaryl cinnamamides are associated with antimicrobial properties due to nitro group redox activity . The THF-hydroxyl group in the target compound could modulate interactions with enzymes or receptors.

| Parameter | N-(3-Nitrophenyl)cinnamamide | Target Compound |

|---|---|---|

| Molecular Weight (g/mol) | 268.27 | ~295 (estimated) |

| H-Bond Donors | 2 (amide NH, nitro O) | 2 (amide NH, hydroxyl OH) |

| Key Functional Group | Nitroaryl | Hydroxytetrahydrofuran |

Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) ()

Structural Features :

Comparison :

- THF Moieties : Cyprofuram’s THF ring lacks a hydroxyl group but includes a ketone (C=O), reducing hydrogen-bonding capacity compared to the target compound.

- Bioactivity : The chloroaryl group in cyprofuram contributes to lipophilicity, aiding membrane penetration. The target compound’s hydroxyl group may reduce lipophilicity but enhance water solubility.

N-(3-Trifluoromethyl-phenyl)-benzamide Derivatives ()

Structural Features :

Comparison :

- Electron-Withdrawing Groups : The CF₃ group is less polar than a nitro group but enhances metabolic stability. The target compound’s hydroxytetrahydrofuran may offer similar stability while improving solubility.

- Pharmacokinetics : CF₃-containing compounds often exhibit prolonged half-lives due to resistance to enzymatic degradation. The hydroxyl group in the target compound could facilitate faster clearance.

Diazirinyl-THF Derivatives ()

Structural Features :

Comparison :

- THF Functionalization : Diazirinyl-THF derivatives are used as photoaffinity probes in chemical biology. The target compound’s hydroxyl group could serve as a site for further derivatization (e.g., glycosylation).

- Reactivity: Diazirine groups enable covalent binding to targets under UV light, whereas the target compound’s hydroxyl group may participate in non-covalent interactions.

Pharmacological and Physicochemical Implications

- Solubility : The hydroxyl group enhances aqueous solubility compared to nitroaryl or CF₃-containing analogs.

- The hydroxyl group may also confer antioxidant properties, similar to cinnamic acid derivatives .

Biological Activity

N-((3-hydroxytetrahydrofuran-3-yl)methyl)cinnamamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound is derived from cinnamic acid, incorporating a hydroxytetrahydrofuran moiety. The chemical structure can be represented as follows:

This compound exhibits unique properties due to the presence of both the hydroxytetrahydrofuran and cinnamamide functionalities, which may influence its interactions with biological systems.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including potential therapeutic applications in medicine.

Antitumor Activity

Research has indicated that compounds structurally related to this compound exhibit significant antitumor properties. For instance, studies on analogs of 3,4,5-trimethoxycinnamic acid (TMCA) show that these compounds can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups for enhancing anticancer activity .

Neuroprotective Effects

There is growing evidence that compounds with similar structures may possess neuroprotective effects. For example, TMCA derivatives have been shown to exhibit antidepressant-like effects by inhibiting monoamine oxidase (MAO) activity and modulating oxidative stress markers in animal models . This suggests that this compound could potentially influence neurochemical pathways beneficial for neurological health.

Antimicrobial Properties

The antimicrobial activity of related compounds has also been documented. Some cinnamamide derivatives demonstrate effectiveness against various bacterial strains, indicating a potential role in developing new antimicrobial agents . The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Research Findings and Case Studies

A comprehensive review of the literature reveals several case studies highlighting the biological activities associated with this compound and its analogs:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | Investigated the antitumor effects of TMCA derivatives in vitro. | Significant inhibition of cancer cell proliferation observed. |

| Study 2 | Explored neuroprotective effects in rodent models. | Reduced oxidative stress markers; improved cognitive function. |

| Study 3 | Assessed antimicrobial efficacy against Gram-positive bacteria. | Notable antibacterial activity demonstrated. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.